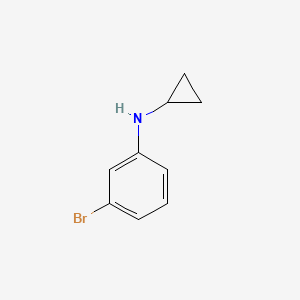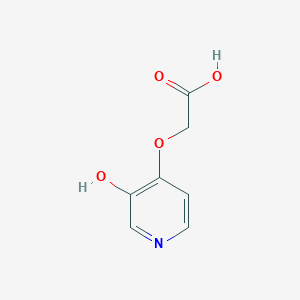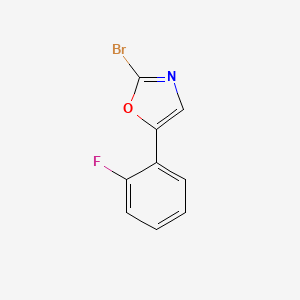
1(2H)-Naphthalenone, 3,4-dihydro-8-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tetralone , belongs to the class of bicyclic aromatic ketones. Its chemical structure features a naphthalene ring fused with a cyclohexanone ring, and a phenyl group attached to the cyclohexanone moiety. Tetralone is a pale yellow crystalline compound with a distinct odor.
Vorbereitungsmethoden
Synthetic Routes::
Catalytic Hydrogenation of Naphthalene:
Friedel-Crafts Acylation:
- Tetralone is industrially produced through the catalytic hydrogenation method due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Tetralone participates in various chemical reactions:
Oxidation: Tetralone can be oxidized to form the corresponding carboxylic acid (1-naphthoic acid).
Reduction: Reduction of tetralone yields 1,2,3,4-tetrahydro-1-naphthol.
Substitution: Electrophilic aromatic substitution reactions occur at the phenyl group attached to the cyclohexanone ring.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Tetralone finds applications in various fields:
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity, including antitumor and anti-inflammatory properties.
Medicine: Tetralone derivatives have been explored as potential drug candidates.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The exact mechanism of tetralone’s effects depends on its specific derivatives. it often interacts with molecular targets related to cell signaling pathways, such as G protein-coupled receptors (GPCRs) or enzymes involved in inflammation or cancer pathways.
Vergleich Mit ähnlichen Verbindungen
Tetralone shares structural similarities with other bicyclic ketones, such as indanone and chromanone. its unique combination of a naphthalene ring, cyclohexanone, and phenyl group sets it apart.
: Tetralone. PubChem Compound Database. National Center for Biotechnology Information. Link : Katritzky, A. R., & Pozharskii, A. F. (Eds.). (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Academic Press. : March, J. (Ed.). (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Eigenschaften
CAS-Nummer |
501374-10-3 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
8-phenyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14O/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-4,6-8,10H,5,9,11H2 |
InChI-Schlüssel |
ZNPPRZCOXXBMMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)

![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)


![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
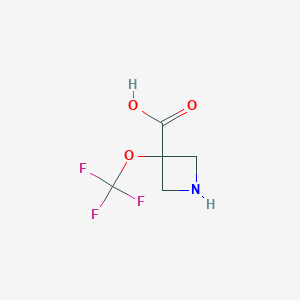
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
![5-Bromo-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12954512.png)
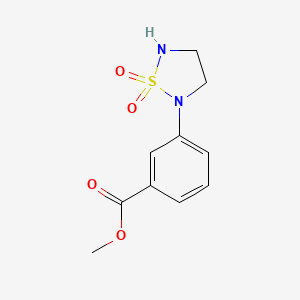
![5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12954550.png)
